molecular formula C10H16O B1668592 Carvone CAS No. 99-49-0

Carvone

Cat. No. B1668592
CAS RN: 99-49-0
M. Wt: 150.22 g/mol
InChI Key: BAVONGHXFVOKBV-UHFFFAOYSA-N
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Description

Carvone is a monoterpene ketone found in the essential oils of several aromatic and medicinal plants of the Lamiaceae and Asteraceae families . It exists in two forms (enantiomers (+)-carvone and (−)-carvone) with the same chemical and physical properties and which differ only in their rotatory power .


Synthesis Analysis

Carvone and carvotanacetone are monoterpene ketones synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants . Carvone derivatives have been obtained from natural extracts, biotransformation by microorganisms, or organic synthesis . For instance, a study showed increased carvone production in Escherichia coli by balancing limonene conversion enzyme expression .


Molecular Structure Analysis

Carvone is a p-menthane monoterpenoid that consists of cyclohex-2-enone having methyl and isopropenyl substituents at positions 2 and 5, respectively . The oxygen atom in the structure characterizes the electrophilic reactivity .


Chemical Reactions Analysis

Carvone has been involved in various chemical reactions. For example, it has been used in the synthesis of carvone derivatives . Another study showed increased carvone production in Escherichia coli by balancing limonene conversion enzyme expression .


Physical And Chemical Properties Analysis

Carvone is a colorless to pale yellowish liquid with a boiling point of 230 °C . It is a member of carvones and a botanical anti-fungal agent .

Scientific Research Applications

  • Agriculture and Food Storage:

    • Carvone has been identified as an effective sprout inhibitor for potatoes, performing well under semi-practical storage conditions compared to common mixtures like IPC/CIPC. It also exhibits antifungal activities against plant diseases, making it beneficial for crop protection (Hartmans et al., 1995).
  • Pharmacological Properties:

    • Carvone demonstrates a range of pharmacological properties including antibacterial, antifungal, antiparasitic, antineuraminidase, antioxidant, anti-inflammatory, and anticancer activities. These effects involve actions on cellular and molecular targets, and it's considered as a potential natural compound for therapeutic drug development (Bouyahya et al., 2021).
  • Chemical and Biotechnological Synthesis:

    • Carvone is produced by extraction and purification from caraway, dill, and spearmint seeds, and also through chemical and biotechnological synthesis. Its applications include use as a fragrance and flavour, antimicrobial agent, and in medical fields (Carvalho & Fonseca, 2006).
  • Anti-Allergic and Anti-Inflammatory Effects:

    • Carvone enantiomers have been shown to modulate IgE-mediated airway inflammation in mice, with different enantiomers exhibiting distinct effects. R-carvone showed potential for anti-allergic drug development due to its inhibitory effects on leukocyte infiltration, mucus production, and IgE production (Ribeiro-Filho et al., 2020).
  • Organic Synthesis:

    • Utilizing carvone as a sustainable and readily available material, researchers have developed syntheses of natural product scaffolds, demonstrating the versatility of carvone in organic synthesis (Finkbeiner et al., 2017).
  • Neuropharmacology:

    • Studies on carvone and its analogues have revealed their potential in modulating nerve excitability, offering insights into their pharmacology and implications for drug design (Gonçalves et al., 2010).
  • Therapeutic Efficacy in Diabetes and Hyperlipidemia:

    • Carvone has demonstrated hypoglycemic and hypolipidemic activities by regulating insulin-induced genes, offering potential therapeutic applications for diabetes and hyperlipidemia management (Research in Applied Chemistry, 2022).
  • Antimicrobial Synergy:

    • Carvone, combined with other agents like gentamicin, has shown synergistic antimicrobial activity, suggesting its potential as an adjuvant in antimicrobial therapy (Mun et al., 2014).
  • Bioremediation:

    • Carvone-induced bacteria have been used in bioremediation, specifically in the degradation of polychlorinated biphenyls in soil, highlighting its environmental applications (Gilbert & Crowley, 1998).
  • Gastrointestinal Motility:

    • Carvone enantiomers have been found to inhibit upper gastrointestinal motility in mice, suggesting potential applications in treating digestive disorders (Silva et al., 2015).
  • Quorum Sensing Inhibition:

    • Carvone has shown the ability to inhibit quorum sensing and biofilm formation in bacteria, offering potential uses in combating biofilm-related issues (Kanekar et al., 2021).
  • Toxicological Studies:

    • Carvone's enantioselective effects on cyanobacteria have been studied, providing insights into its environmental impact and guiding the safe use of chiral fragrances (Ye et al., 2022).
  • Hepato-protective Actions:

    • D-carvone has demonstrated protective effects against hepatic ischemia-reperfusion-induced injury in rats, indicating its potential in liver disease management (Mohamed & Younis, 2022).

Safety And Hazards

Carvone may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . It is also considered a combustible liquid .

Future Directions

The prospects for the pharmacological exploitation of carvone are promising and will allow the emergence of potent alternatives to conventional therapeutical principles . Further investigations regarding its precise mechanisms of action as well as its acute and chronic toxicities are needed to validate its applications .

properties

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
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InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3
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InChI Key

ULDHMXUKGWMISQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1=O)C(=C)C
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Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID8047426
Record name dl-Carvone
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Molecular Weight

150.22 g/mol
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Physical Description

Colorless or pale yellowish liquid; [Hawley] White powder;
Record name Carvone
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Boiling Point

230-231 °C
Record name CARVONE
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Solubility

Colorless to pale straw colored liquid; spearmint odor; solubility in 70% alcohol: 1:2 /L-Carvone/, In water, 1300 mg/L at 25 °C /L-Carvone/, Colorless to light yellow liquid; solubility in 60% alcohol: 1:5 /D-Carvone/, Soluble in alcohol, ether, chloroform, propylene glycol, mineral oils; insoluble in glycerol
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Vapor Pressure

0.16 [mmHg]
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Product Name

Carvone, (+/-)-

Color/Form

Pale-yellowish or colorless liquid

CAS RN

99-49-0, 22327-39-5
Record name Carvone
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Melting Point

MP: 25.2 °C. Very soluble in ethanol; soluble in ether, carbon tetrachloride, chloroform /L-Carvone/, MP: <15 °C. Very soluble in ethanol; soluble in ether, chloroform /D-Carvone/
Record name CARVONE
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Synthesis routes and methods I

Procedure details

15.0 g of carvone are mixed with 0.5 g of triethylamine. 20 ml of methyl mercaptan are condensed in this mixture at room temperature. After standing overnight in the autoclave, the mixture is heated to 50°C for a further 2 hours. After removal of the excess methyl mercaptan, the reaction product is fractionally distilled in vacuum. After a small fore-run of unreacted carvone, there are obtained 14.9 g of 6-methylthio-p-menth-8-en-2-one in the form of a mixture of two isomers in the ratio 1:4 (boiling point 105°-107°/0.2 mm Hg, nD20 1.5067), corresponding to a yield of 78% of the theory. The odour of the mixture is reminiscent of boiled white cabbage with a caraway and onion peel note.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

For transformation of limonene 50 mg Pleurotus sapidus mycel was placed in 1.5 mL MOPS buffer (0.1 M; pH 7.0) and the dried cell mass was rehydrated for one hour at 200 rpm and 24° C. For producing carvone 41 mM limonene were directly applied to the rehydrated culture. The reaction took place for 24 h at 150 rpm and 24° C. After addition of the internal standard (for example camphor for limonene transformation) samples were extracted with 2 mL azeotropic pentane/ether mixture, centrifuged and dried over night with Na2SO4.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1379.4 g (9 mol) of R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) with a purity of 98% (5-isoprenyl-2-methylcyclohex-2-enone) were heated in a 4000 ml glass flask to approx. 150° C. with stirring. At 144° C., 18.4 g of 30% sodium methoxide in water (0.1 mol) were added and then a mixture of 1287.9 g (8.4 mol) of 98% R-(−)-carvone (5-isoprenyl-2-methylcyclohex-2-enone) and 330.5 g (12.15 mol) of hydrogen cyamide (HCN) was added dropwise at 136-148° C. with stirring within 8 h. The postreaction time was approx. one hour. Subsequently, the HCN conversion was checked, and was 99.5%. The entire raw output weighed 3014 g and had a dark red color. The raw output was distilled through a Vigreux column. The first fraction recovered was unconverted carvone (approx. 900 g), and, after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography).
Quantity
1379.4 g
Type
reactant
Reaction Step One
Name
5-isoprenyl-2-methylcyclohex-2-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
1287.9 g
Type
reactant
Reaction Step Three
Quantity
330.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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